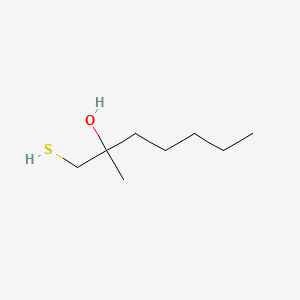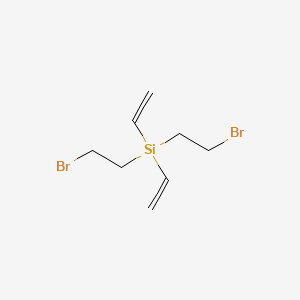
Bis(2-bromoethyl)(diethenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-bromoethyl)(diethenyl)silane is an organosilicon compound with the molecular formula C8H14Br2Si It is characterized by the presence of two bromoethyl groups and two ethenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromoethyl)(diethenyl)silane typically involves the reaction of diethenylsilane with 2-bromoethyl bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{Diethenylsilane} + 2 \text{Bromoethyl bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-bromoethyl)(diethenyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can be replaced by other nucleophiles, leading to the formation of new compounds.
Addition Reactions: The ethenyl groups can participate in addition reactions with electrophiles, resulting in the formation of substituted silanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Electrophiles such as halogens, acids, and hydrogen can be used. The reactions may require catalysts such as palladium or platinum.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted silanes, while addition reactions with hydrogen can produce fully saturated silanes.
Applications De Recherche Scientifique
Bis(2-bromoethyl)(diethenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds
Biology: The compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its ability to form stable bonds with biological molecules can be advantageous.
Industry: It is used in the production of specialty polymers and coatings, where its reactivity and stability are valuable properties.
Mécanisme D'action
The mechanism by which bis(2-bromoethyl)(diethenyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The bromoethyl groups can participate in nucleophilic substitution reactions, while the ethenyl groups can undergo addition reactions. These interactions can lead to the formation of stable bonds with various substrates, enabling the compound to modify surfaces or form new materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)(diethenyl)silane: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and applications.
Bis(2-bromoethyl)(dimethyl)silane: Contains methyl groups instead of ethenyl groups, leading to different chemical properties and uses.
Diethenyl(dimethyl)silane:
Uniqueness
Bis(2-bromoethyl)(diethenyl)silane is unique due to the presence of both bromoethyl and ethenyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
51664-47-2 |
|---|---|
Formule moléculaire |
C8H14Br2Si |
Poids moléculaire |
298.09 g/mol |
Nom IUPAC |
bis(2-bromoethyl)-bis(ethenyl)silane |
InChI |
InChI=1S/C8H14Br2Si/c1-3-11(4-2,7-5-9)8-6-10/h3-4H,1-2,5-8H2 |
Clé InChI |
FYBFDYNFIJPJSE-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](CCBr)(CCBr)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
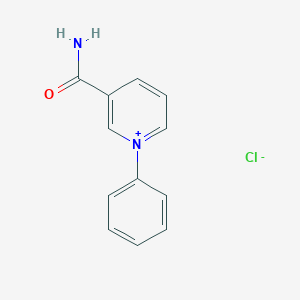

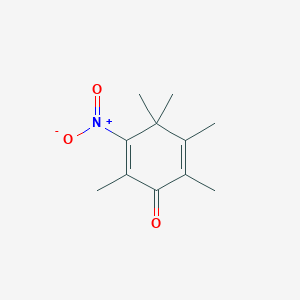
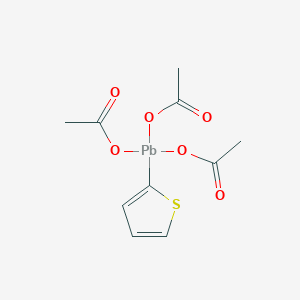
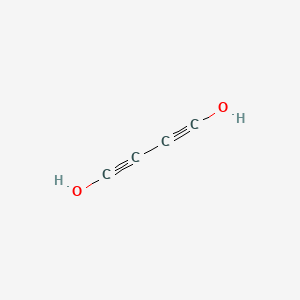
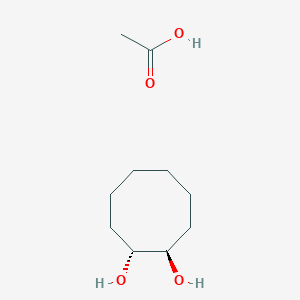
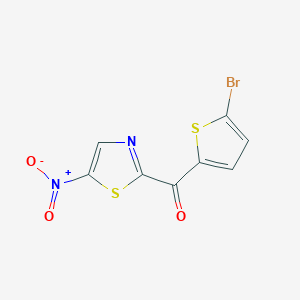

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
